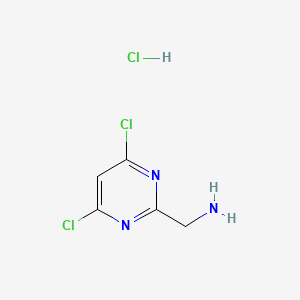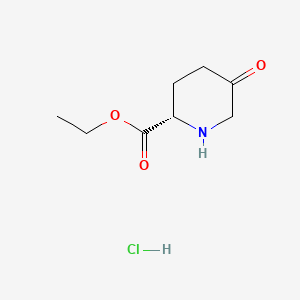
(1R,3R)-3-Aminocyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide typically involves the reduction of corresponding nitro compounds or the amination of cyclohexanecarboxylic acid derivatives. One common method includes the catalytic hydrogenation of 3-nitro-cyclohexanecarboxylic acid amide under mild conditions using palladium on carbon as a catalyst . Another approach involves the use of primary amines and nitro compounds with various methylating agents such as methanol, formaldehyde, and dimethyl carbonate .
Industrial Production Methods
Industrial production of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include cyclohexanone derivatives, primary and secondary amines, and substituted cyclohexane compounds .
科学研究应用
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme . It may also interact with receptors or ion channels, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide: A stereoisomer with different reactivity and biological activity.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but varying functional groups.
Uniqueness
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its stereoisomers and other similar compounds .
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
(1R,3R)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 |
InChI 键 |
FNMALDXUUZQFPN-PHDIDXHHSA-N |
手性 SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)N |
规范 SMILES |
C1CC(CC(C1)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)


